molecular formula C21H19F4N5O B2548959 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1795192-89-0

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2548959
CAS No.: 1795192-89-0
M. Wt: 433.411
InChI Key: ULCSWGATZABELH-UHFFFAOYSA-N
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Description

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a 4-fluorophenyl group at the 4-position, linked via an acetamide bridge to a pyrrolidine ring. The pyrrolidine moiety is further substituted with a 5-(trifluoromethyl)pyridin-2-yl group.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5O/c22-17-4-1-14(2-5-17)15-9-27-30(11-15)13-20(31)28-18-7-8-29(12-18)19-6-3-16(10-26-19)21(23,24)25/h1-6,9-11,18H,7-8,12-13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCSWGATZABELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, analgesic, and anticancer properties. This article synthesizes current research findings and case studies related to its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a trifluoromethyl-pyridine moiety, and a pyrrolidine group. The synthesis typically involves multi-step reactions, including the formation of the pyrazole core through condensation reactions followed by the introduction of the trifluoromethyl group and subsequent acetamide formation.

1. Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds similar to the target compound have been shown to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process:

CompoundCOX-II IC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

In vivo studies demonstrated that PYZ16 achieved a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib, highlighting its potential as an effective anti-inflammatory agent .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. For example, molecular docking studies have indicated that similar compounds can bind effectively to cancer-related targets, exhibiting binding energies comparable to established anticancer drugs like doxorubicin:

  • Binding Energy: -7.17 kcal/mol for EMP-1, indicating strong interaction with target proteins involved in cancer proliferation .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Study on COX Inhibition: A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. Among these, one compound exhibited an IC50 value significantly lower than traditional NSAIDs, suggesting enhanced potency .
  • Molecular Docking for Anticancer Agents: Another study highlighted the binding affinities of various pyrazole derivatives against breast cancer cell lines, demonstrating their potential as therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes a pyrazole ring, a trifluoromethyl pyridine, and a pyrrolidine moiety. The presence of the fluorine atom contributes to its biological activity, enhancing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound may also demonstrate similar properties due to its structural analogies with known anticancer agents .

JAK Kinase Inhibition

The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are critical in the signaling processes of various hematological malignancies and autoimmune diseases. Inhibitors targeting JAK kinases have shown efficacy in treating conditions such as rheumatoid arthritis and certain cancers . The specific interactions of this compound with JAK kinases warrant further investigation.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis process often includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl pyridine and pyrrolidine groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

A study conducted on similar pyrazole derivatives demonstrated significant growth inhibition in human cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways. This suggests that the compound may also exhibit similar anticancer mechanisms, which could be explored in future research .

Case Study 2: JAK Inhibition

In a recent patent application, compounds structurally related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide were reported to show promising results as JAK inhibitors. The study indicated that these compounds could effectively reduce cytokine signaling pathways implicated in inflammatory diseases .

Comparison with Similar Compounds

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

  • Structure : Features a pyrazole ring substituted with a 4-chlorophenyl group and a chloroacetamide side chain.
  • Key Differences : Replaces the target compound’s 4-fluorophenyl group with 4-chlorophenyl and lacks the trifluoromethylpyridine-pyrrolidine moiety.

Example 83 (Patent Compound, )

  • Structure : Contains a pyrazolo[3,4-d]pyrimidin core with fluorophenyl and trifluoromethyl groups.
  • Key Differences : The pyrazolo-pyrimidine core differs from the target’s pyrazole-acetamide scaffold but shares fluorinated aromatic and trifluoromethyl motifs.
  • Data: Molecular weight 571.198 g/mol; melting point 302–304°C.

1421848-11-4 ()

  • Structure : Includes a thiazole ring, tetrahydropyran, and acetamide group.
  • Key Differences : Replaces pyrazole with thiazole but retains fluorophenyl and acetamide functionalities.
  • Implications : Thiazole rings may confer distinct hydrogen-bonding capabilities compared to pyrazole .

Bioactivity Trends

  • Ferroptosis Induction: highlights that fluorinated pyrazole derivatives and trifluoromethyl-containing compounds are among ferroptosis-inducing agents (FINs) with selective toxicity in cancer cells.
  • Enzyme Inhibition : Pyridine and pyrrolidine motifs (e.g., in ) are common in kinase inhibitors, implying possible kinase-targeted activity for the target compound .

Data Table: Comparative Analysis of Structural Analogues

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Inference Source
Target Compound Pyrazole-acetamide 4-Fluorophenyl, trifluoromethylpyridine Not reported Potential kinase/FIN activity N/A
2-Chloro-N-[1-(4-chlorophenyl)... () Pyrazole-acetamide 4-Chlorophenyl, chloroacetamide ~295.72 (calculated) Unreported Synthesis study
Example 83 () Pyrazolo-pyrimidine Fluorophenyl, trifluoromethyl 571.198 Kinase inhibition candidate Patent
1421848-11-4 () Thiazole-acetamide Fluorophenyl, tetrahydropyran Not reported Unreported Chemical catalog

Research Findings and Implications

Fluorine vs. Chlorine Substituents : Fluorine’s electronegativity enhances binding specificity compared to chlorine, as seen in and . This may position the target compound for improved target selectivity .

Trifluoromethyl Groups : The trifluoromethylpyridine moiety in the target compound likely increases metabolic stability and bioavailability, a trend observed in patented kinase inhibitors () .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound and its intermediates?

  • The compound’s synthesis likely involves multi-step protocols, including condensation reactions (e.g., pyrazole ring formation via cyclization of hydrazines with diketones) and coupling reactions (e.g., amide bond formation using carbodiimide reagents). Key intermediates such as fluorophenyl-substituted pyrazoles and trifluoromethylpyridine-pyrrolidine derivatives can be synthesized using methods described for analogous structures, such as nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Example: Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole (a related intermediate) is synthesized via cyclocondensation of 4-fluorophenylhydrazine with ethyl trifluoropyruvate .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination .
  • Spectroscopic techniques:

  • 1H/13C NMR to verify substituent regiochemistry (e.g., pyrazole ring substitution patterns) .
  • IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • LC-MS for molecular weight validation and purity assessment .

Q. What analytical strategies are used to assess purity and stability?

  • HPLC with UV/ELSD detection under optimized mobile phases (e.g., ammonium acetate buffer at pH 6.5 with acetonitrile gradients) ensures purity quantification .
  • Stability studies under thermal, photolytic, and hydrolytic conditions (e.g., ICH guidelines) identify degradation pathways .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and yield improvement?

  • Design of Experiments (DoE) principles, such as factorial designs, are applied to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems enable precise control of exothermic reactions (e.g., diazomethane synthesis) and reduce byproduct formation .
  • Continuous-flow reactors enhance reproducibility and safety for hazardous intermediates (e.g., azide derivatives) .

Q. How are data contradictions resolved in crystallographic or spectroscopic analyses?

  • For crystallographic ambiguities (e.g., disordered solvent molecules), iterative refinement in SHELXL with restraints/constraints and validation tools (e.g., checkCIF) ensures structural reliability .
  • Conflicting NMR signals (e.g., overlapping peaks) are addressed via 2D experiments (COSY, HSQC) or deuterated solvent screening .

Q. What computational approaches predict biological activity and binding modes?

  • Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., kinases, GPCRs). The trifluoromethyl group’s electron-withdrawing effects are modeled to assess binding affinity .
  • PASS software predicts pharmacological profiles (e.g., kinase inhibition, antimicrobial potential) based on structural motifs .

Q. How do fluorinated substituents influence physicochemical and pharmacological properties?

  • The 4-fluorophenyl group enhances metabolic stability by blocking cytochrome P450 oxidation.
  • The trifluoromethylpyridine moiety increases lipophilicity (logP optimization) and improves blood-brain barrier penetration, as seen in related CNS-targeting compounds .

Q. What strategies address low solubility in preclinical formulations?

  • Co-solvent systems (e.g., PEG-400/water) or amorphous solid dispersions improve aqueous solubility.
  • Salt formation (e.g., hydrochloride salts of the pyrrolidine amine) enhances bioavailability, guided by pKa analysis .

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